molecular formula C12H13NO3 B8423375 2,2-Dimethyl-7-nitro-3,4-dihydronaphthalen-1(2H)-one

2,2-Dimethyl-7-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8423375
M. Wt: 219.24 g/mol
InChI Key: YDLGFJXSPRASES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-7-nitro-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2,2-dimethyl-7-nitro-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13NO3/c1-12(2)6-5-8-3-4-9(13(15)16)7-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3

InChI Key

YDLGFJXSPRASES-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-nitro 1-tetralone (1.91 g, 10 mmol) in 15 mL of THF was cooled to −78° C., treated dropwise with 2M lithium diisopropylamine (15 mL, 30 mmol), stirred at −78° C. for 15 minutes, treated with methyl iodide (3.11 mL, 50 mmol), stirred at −78° C. for 10 minutes, warmed to room temperature, and stirred overnight. The mixture was quenched with 10% ammonium chloride and treated with ethyl acetate. The organic phase was washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography eluting with 10% ethyl acetate in n-hexane to provide the desired product. MS (ESI(−)) m/e 218 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 8.56 (d, 1H), 8.34-8.38 (d, 1H), 7.67 (d, 1H), 3.11 (t, 2H), 1.99 (t, 2H), 1.16 (s, 6H).
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.11 mL
Type
reactant
Reaction Step Three

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